
Discovery and history of Sanger's reagent in
protein chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3,4-Dinitrofluorobenzene

Cat. No.: B1267230 Get Quote

The Sanger Reagent: A Cornerstone of Protein
Chemistry
An In-depth Guide to the Discovery, History, and Application of 1-Fluoro-2,4-dinitrobenzene

(FDNB) in Protein Sequencing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
The advent of protein sequencing marked a pivotal moment in molecular biology, transforming

our understanding of life's fundamental building blocks. At the heart of this revolution was the

pioneering work of Frederick Sanger and his development of a method to elucidate the primary

structure of proteins. This technical guide delves into the discovery and history of Sanger's

reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), the cornerstone of his Nobel Prize-winning work

on the structure of insulin. We will explore the chemical principles underlying its application,

provide detailed experimental protocols for N-terminal amino acid analysis, and present the

logical workflow that laid the groundwork for modern proteomics. This document serves as a

comprehensive resource for researchers and professionals in the life sciences, offering a

historical perspective and practical insights into a technique that remains conceptually

significant in protein chemistry.

Introduction: The Quest for Protein Structure
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Prior to the mid-20th century, the precise chemical nature of proteins was a subject of intense

debate.[1] While it was known that proteins were composed of amino acids, the concept of a

defined, genetically determined sequence was not yet established. The prevailing theories

ranged from proteins as complex colloidal aggregates to random polymers. The

groundbreaking work of British biochemist Frederick Sanger in the 1940s and 1950s

fundamentally changed this paradigm.[1] His successful sequencing of the protein hormone

insulin, completed in 1955, provided the first definitive proof that a protein has a precise and

unique amino acid sequence.[1][2] This monumental achievement, which earned him the first of

his two Nobel Prizes in Chemistry in 1958, was made possible through the use of a key

chemical tool: 1-fluoro-2,4-dinitrobenzene (FDNB), now widely known as Sanger's reagent.[1]

[2]

The Discovery and Chemistry of Sanger's Reagent
Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB or DNFB), is a highly reactive compound

that undergoes nucleophilic aromatic substitution with the free amino groups in a polypeptide

chain.[3] Sanger's genius lay in applying this reactivity to specifically label the N-terminal α-

amino group of a protein.

The reaction is typically carried out under mildly alkaline conditions (e.g., in a sodium

bicarbonate solution).[1] The α-amino group of the N-terminal amino acid acts as a nucleophile,

attacking the carbon atom to which the fluorine is attached on the FDNB molecule. The fluorine

atom, being a good leaving group, is displaced, resulting in the formation of a stable, yellow-

colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1][4] This DNP-peptide

is the key to identifying the first amino acid in the chain. It is important to note that other free

amino groups, such as the ε-amino group of lysine residues, will also react with FDNB.[1][5]

However, only the N-terminal α-amino group's derivative is relevant for identifying the start of

the polypeptide chain.

Following the labeling reaction, the DNP-protein is subjected to complete acid hydrolysis,

typically by heating in a strong acid like 6 M HCl.[6] This harsh treatment cleaves all the peptide

bonds, releasing the individual amino acids. The DNP group forms a covalent bond with the N-

terminal amino acid that is resistant to this acid hydrolysis.[1] Consequently, after hydrolysis,

the N-terminal amino acid is recovered as its DNP-derivative, while all other amino acids are

present in their free, unmodified form. The yellow DNP-amino acid can then be separated and

identified, revealing the identity of the original N-terminal residue.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.creative-biolabs.com/sanger-protein-sequencing-introduction.html
https://www.creative-biolabs.com/sanger-protein-sequencing-introduction.html
https://www.creative-biolabs.com/sanger-protein-sequencing-introduction.html
https://www.youtube.com/watch?v=m92ny7CflYE
https://www.creative-biolabs.com/sanger-protein-sequencing-introduction.html
https://www.youtube.com/watch?v=m92ny7CflYE
https://info.gbiosciences.com/blog/dnfb-sangers-reagent-for-detection-of-free-amino-acids
https://www.creative-biolabs.com/sanger-protein-sequencing-introduction.html
https://www.creative-biolabs.com/sanger-protein-sequencing-introduction.html
https://en.wikipedia.org/wiki/Frederick_Sanger
https://www.creative-biolabs.com/sanger-protein-sequencing-introduction.html
https://www.youtube.com/watch?v=Mi6s0ioOChY
https://www.chemguide.co.uk/organicprops/aminoacids/proteinhydrolysis.html
https://www.creative-biolabs.com/sanger-protein-sequencing-introduction.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: N-Terminal Amino Acid
Analysis
The following is a generalized protocol for the determination of the N-terminal amino acid of a

protein using Sanger's reagent. This protocol is based on the principles of Sanger's original

work and subsequent refinements.

3.1. Materials and Reagents

Protein or peptide sample

1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent

Sodium bicarbonate (NaHCO₃)

Ethanol

Diethyl ether

6 M Hydrochloric acid (HCl)

Standards of DNP-amino acids

Chromatography supplies (e.g., chromatography paper or TLC plates, developing solvents)

3.2. Step-by-Step Procedure

Step 1: Preparation of the DNP-Protein

Dissolve the protein sample and an equal weight of sodium bicarbonate in water. For

example, dissolve 0.5 g of insulin and 0.5 g of NaHCO₃ in 5 ml of water to create "Solution

A".[3]

Prepare a solution of FDNB in ethanol. For instance, add 0.5 ml of FDNB to 10 ml of ethanol

to create "Solution B".[3]

Mix Solution A and Solution B and stir gently for approximately 2 hours at room temperature.

[3]
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The resulting DNP-protein will precipitate as a yellow powder.[3]

Collect the precipitate by centrifugation and wash it sequentially with water, ethanol, and

finally diethyl ether to remove unreacted reagents.[3]

Air-dry the purified DNP-protein.

Step 2: Acid Hydrolysis of the DNP-Protein

Place the dried DNP-protein (e.g., 100 mg of DNP-Insulin) in a reaction vessel with 10 ml of

6 M HCl.[3]

Heat the mixture under reflux for 8-24 hours at 110°C to completely hydrolyze the peptide

bonds.[3][6][7]

After hydrolysis, allow the solution to cool to room temperature.

Step 3: Separation of the DNP-Amino Acid

The DNP-amino acids are soluble in organic solvents, while the free amino acids are more

soluble in the aqueous acidic solution.[1]

Extract the hydrolysate multiple times (e.g., three times) with diethyl ether.[3] The ether layer

will contain the DNP-amino acid(s). The aqueous layer will contain the free amino acids.

Combine the ether extracts and evaporate to dryness.

Step 4: Identification of the DNP-Amino Acid

The dried extract containing the DNP-amino acid is redissolved in a small amount of a

suitable solvent (e.g., acetone).

This sample, along with standards of known DNP-amino acids, is spotted onto a

chromatography medium (historically paper, now more commonly a thin-layer

chromatography (TLC) plate).

The chromatogram is developed using an appropriate solvent system.
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The DNP-amino acids are visible as yellow spots. The identity of the N-terminal DNP-amino

acid is determined by comparing its migration distance (Rf value) to that of the known

standards.

Data Presentation and Analysis
The identification of the N-terminal amino acid relies on comparing the chromatographic

behavior of the unknown DNP-derivative with that of known standards. The retention factor (Rf)

is a key quantitative parameter in this analysis.

Table 1: Illustrative Rf Values of Amino Acids in Paper Chromatography
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Amino Acid 3-Letter Code 1-Letter Code Rf x 10

Alanine Ala A 5.1

Arginine Arg R 2.0

Asparagine Asn N 0.6

Aspartic Acid Asp D 0.7

Cysteine Cys C 0.0

Glutamic Acid Glu E 1.8

Glutamine Gln Q 1.4

Glycine Gly G 4.1

Histidine His H 1.6

Isoleucine Ile I 9.3

Leucine Leu L 10

Lysine Lys K 1.3

Methionine Met M 8.7

Phenylalanine Phe F 9.6

Proline Pro P 4.9

Serine Ser S 3.1

Threonine Thr T 3.5

Tryptophan Trp W 9.2

Note: These Rf values

are for unmodified

amino acids and are

provided for illustrative

purposes. The DNP-

derivatives will have

different Rf values.

The data is adapted
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from Aboderin A.A.,

Int. J. Biochem. 2:537-

544 (1971).[8]

Visualizing the Workflow and Chemistry
To better understand the logical flow of Sanger's method and the underlying chemical reaction,

the following diagrams are provided.
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Caption: Experimental workflow for N-terminal amino acid analysis using Sanger's reagent.
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Reactants

Product
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(Sanger's Reagent)
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Conditions 2,4-Dinitrophenyl (DNP) Peptide
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Caption: Chemical reaction of a polypeptide with Sanger's reagent.

Historical Significance and Legacy
Sanger's work on insulin sequencing was a monumental undertaking that took nearly a decade

to complete.[1] The strategy involved breaking down the insulin molecule into smaller, more

manageable peptide fragments using partial acid hydrolysis or enzymatic digestion. Each of

these fragments was then subjected to N-terminal analysis with FDNB. By meticulously

identifying the N-terminal amino acid of numerous overlapping fragments, Sanger and his team

were able to piece together the complete amino acid sequence of both the A and B chains of

insulin.

The implications of this achievement were profound:

Defined Protein Structure: It provided the first conclusive evidence that proteins have a

specific, genetically determined primary structure.[1]

Foundation for the Central Dogma: Sanger's discovery was a crucial piece of evidence that

supported Francis Crick's "sequence hypothesis," which proposed that the sequence of

nucleotides in DNA specifies the sequence of amino acids in a protein.

Enabling Recombinant DNA Technology: The knowledge that proteins have a defined

sequence was a prerequisite for the development of genetic engineering and the production

of recombinant proteins for therapeutic use.
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While Sanger's method for N-terminal analysis has largely been superseded by more sensitive

and automated techniques like Edman degradation and mass spectrometry, its historical and

conceptual importance cannot be overstated. It was the first successful approach to protein

sequencing and laid the intellectual and methodological foundation for the entire field of

proteomics.

Conclusion
The discovery and application of Sanger's reagent represent a landmark in the history of

biochemistry. Frederick Sanger's innovative use of 1-fluoro-2,4-dinitrobenzene not only enabled

the first-ever sequencing of a protein but also fundamentally altered our understanding of the

nature of these essential biomolecules. For researchers and professionals in drug development

and the broader life sciences, the story of Sanger's reagent is a powerful reminder of how a

novel chemical tool can unlock profound biological insights. The principles of specific labeling,

fragmentation, and separation that Sanger pioneered continue to be relevant in the age of high-

throughput proteomics, and his work remains a testament to the power of curiosity-driven

research to revolutionize science.
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To cite this document: BenchChem. [Discovery and history of Sanger's reagent in protein
chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267230#discovery-and-history-of-sanger-s-reagent-
in-protein-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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